2-(1-Ethylindol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylindol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The indole nucleus is a common structural motif in many natural products, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 2-(1-Ethylindol-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylindole with acetonitrile in the presence of a suitable catalyst. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(1-Ethylindol-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Ethylindol-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1-Ethylindol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
2-(1-Ethylindol-3-yl)acetonitrile can be compared with other indole derivatives such as:
Indole-3-acetonitrile: A naturally occurring compound with similar structural features but different biological activities.
1-Methylindole-3-acetonitrile: Another synthetic indole derivative with distinct chemical properties and applications.
Indole-3-carbinol: A compound found in cruciferous vegetables with known anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(1-ethylindol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-14-9-10(7-8-13)11-5-3-4-6-12(11)14/h3-6,9H,2,7H2,1H3 |
InChI Key |
LRYZXQXQTXAWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.